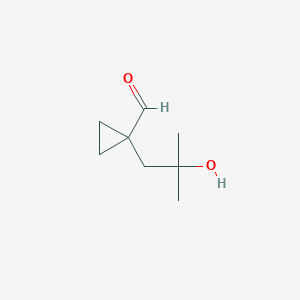

1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde

Description

1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde is a cyclopropane-based aldehyde derivative featuring a hydroxy-2-methylpropyl substituent. The hydroxyl group enhances solubility in polar solvents and may facilitate hydrogen bonding, while the cyclopropane ring contributes to unique stereoelectronic properties .

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-(2-hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C8H14O2/c1-7(2,10)5-8(6-9)3-4-8/h6,10H,3-5H2,1-2H3 |

InChI Key |

VWCLOLHLBVTKSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1(CC1)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methylpropene with a suitable aldehyde under acidic conditions to form the cyclopropane ring. The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid as catalysts.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.

Major Products:

Oxidation: 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carboxylic acid

Reduction: 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-methanol

Substitution: Depending on the substituent introduced, various substituted cyclopropane derivatives.

Scientific Research Applications

1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde with structurally related compounds, focusing on molecular properties, substituents, and synthetic accessibility:

Key Findings:

Ring Strain and Reactivity :

- Cyclopropane derivatives exhibit greater ring strain compared to cyclobutane (4-membered) or cyclopentane (5-membered) analogs, making them more reactive in ring-opening or addition reactions .

- The hydroxyl group in 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde may stabilize intermediates via hydrogen bonding, analogous to hydroxyl-containing cyclopropanes in asymmetric synthesis .

The propan-2-yl derivative is commercially available, indicating straightforward synthetic routes for simpler substituents .

Physicochemical Properties: Cyclobutane and cyclopentane homologs (e.g., 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde) likely exhibit lower volatility and higher thermal stability due to reduced ring strain .

Notes

Data Limitations : Direct experimental data on 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde are scarce in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Synthetic Challenges : The steric bulk of the 2-hydroxy-2-methylpropyl group may complicate stereoselective synthesis, necessitating advanced catalytic methods (e.g., asymmetric cyclopropanation) .

Biological Relevance : While thioredoxin-related studies (e.g., –2) are unrelated to this compound, hydroxylated cyclopropane derivatives are often explored in medicinal chemistry for their conformational rigidity .

Safety Considerations : Aldehydes generally require careful handling due to reactivity and toxicity. Storage at low temperatures (-10 °C) is recommended for stability, as seen in analogs like 1-(propan-2-yl)cyclopropane-1-carbaldehyde .

Biological Activity

1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring, a hydroxy group, and an aldehyde functional group. Its molecular formula is C_7H_12O_2, and it has a molecular weight of 142.20 g/mol. This compound's unique structure makes it an interesting subject for research, particularly regarding its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

- Cyclopropane Ring : A three-membered carbon ring that contributes to the compound's reactivity.

- Hydroxy Group : Provides potential for hydrogen bonding and increases the compound's solubility in polar solvents.

- Aldehyde Group : Capable of forming covalent bonds with nucleophilic sites on proteins or enzymes, influencing their biological activity.

Mechanism of Biological Activity

Research indicates that 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde may exhibit biological activity through several mechanisms:

- Covalent Bond Formation : The aldehyde group can react with nucleophiles in proteins, potentially inhibiting enzyme activity.

- Hydrogen Bonding : The hydroxy group can enhance binding affinity to various biological targets.

Biological Interactions

The interactions of this compound with biological molecules suggest significant implications for its therapeutic potential. The aldehyde functionality is particularly notable for its ability to modify protein functions through covalent interactions.

Comparative Analysis of Similar Compounds

To better understand the unique properties of 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Differences from 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde |

|---|---|---|

| Cyclopropane-1-carbaldehyde | Lacks hydroxy and methyl groups | Less reactive due to absence of additional functional groups. |

| 1-(2-Hydroxyethyl)cyclopropane-1-carbaldehyde | Contains an ethyl group instead of a methyl group | Alters steric and electronic properties compared to 1-(2-Hydroxy-2-methylpropyl). |

| 1-(2-Methylpropyl)cyclopropane-1-carbaldehyde | Lacks the hydroxy group | Affects solubility and reactivity compared to 1-(2-Hydroxy-2-methylpropyl). |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry. For example, research indicates that derivatives of cyclopropanes can exhibit selective antagonistic activity against specific receptors, including orexin receptors, showcasing their therapeutic promise .

Specific Findings:

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects, which could be relevant for developing new antibiotics .

- Enzyme Inhibition : The ability to inhibit specific enzymes through covalent modification has been documented, suggesting potential uses in treating diseases where enzyme regulation is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.